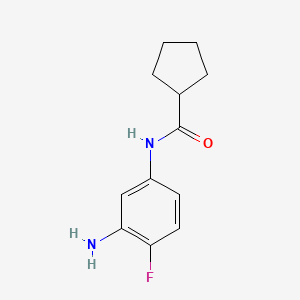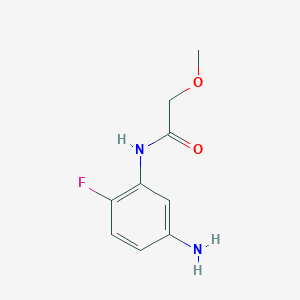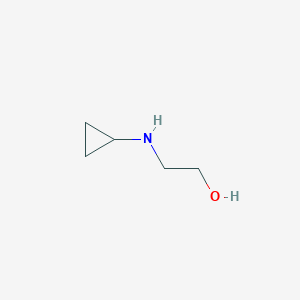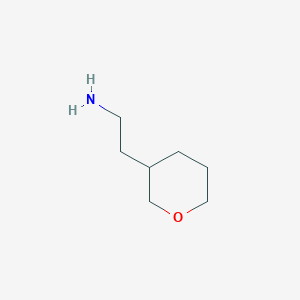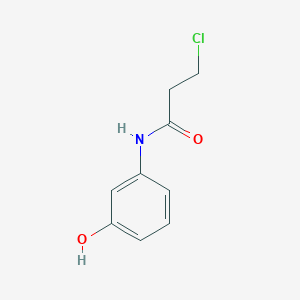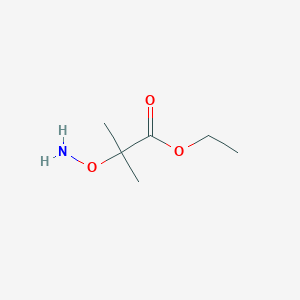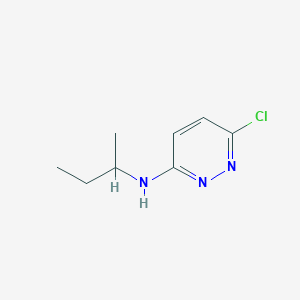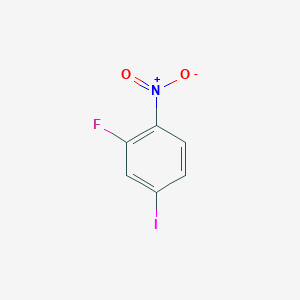![molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3](/img/structure/B1357496.png)
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.
科学的研究の応用
Synthesis and Medicinal Properties
Analgesic and Anti-inflammatory Properties : The compound has been synthesized for its potential analgesic and anti-inflammatory properties. One study demonstrates significant activity in this regard, comparing the compound's efficacy with diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antibacterial Activity : Research has been conducted on similar compounds for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. One study indicated that certain derivatives demonstrated greater antibacterial activity (Narayana, Rao, & Rao, 2009).
Synthesis Techniques and Derivatives : The compound and its derivatives have been synthesized using various techniques, showing a range of properties. These synthesis methods are significant for exploring the compound's potential in medicinal chemistry (Dave & Patel, 2001).
Heterocyclic Systems and Chemical Properties : Studies have been conducted on the chemical properties and reactions of this compound, leading to the formation of condensed heterocyclic systems. This research is crucial for understanding the compound's behavior in various chemical environments (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Antimicrobial and Antifungal Activity : There is research indicating the compound's potential in antimicrobial and antifungal applications. This is particularly relevant for the development of new pharmaceuticals and treatments for infections (Bhoge, Magare, & Mohite, 2021).
Anti-HIV, Anticancer, and Antimicrobial Agents : Some derivatives have been synthesized with the intention of exploring their potential as anti-HIV, anticancer, and antimicrobial agents. This highlights the compound's versatility in various therapeutic areas (Habib, Rida, Badawey, & Fahmy, 1996).
Histamine H1-Receptor Antagonists : The compound has been used in the design and synthesis of potential histamine H1-receptor antagonists. This suggests its relevance in treating allergies and related conditions (Suhagia, Chhabria, & Makwana, 2006).
Anti-inflammatory, CNS Depressant, and Antimicrobial Activities : Research has been done on novel derivatives for their anti-inflammatory, CNS depressant, and antimicrobial activities. Such studies are essential for discovering new therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).
Anticonvulsant and Antidepressant Activities : Derivatives of the compound have been evaluated for their potential anticonvulsant and antidepressant activities. This demonstrates the compound's potential in neuropharmacology (Zhang, Wang, Wen, Li, & Quan, 2016).
Platelet Antiaggregating and Other Activities : The compound has been studied for its platelet antiaggregating and other medicinal activities, showing its broad pharmacological potential (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falciani, Filippelli, & Rossi, 1994).
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

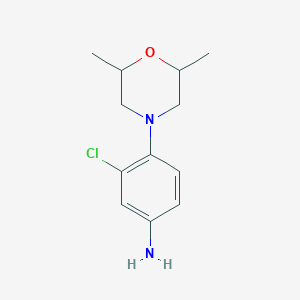
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

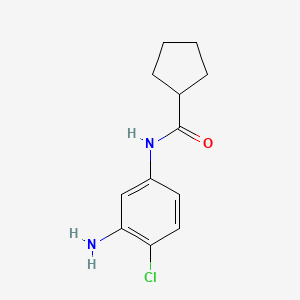
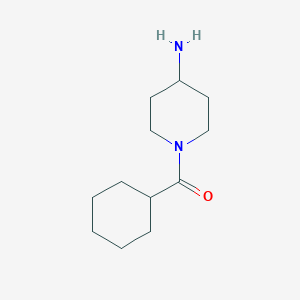
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
